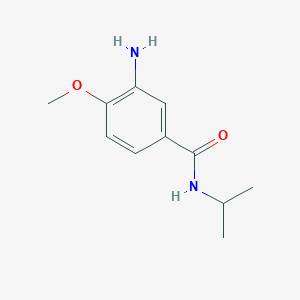

3-氨基-4-甲氧基-N-(丙-2-基)苯甲酰胺

描述

Molecular Structure Analysis

The molecular structure of 3-amino-4-methoxy-N-(propan-2-yl)benzamide can be analyzed using various methods such as IR, 1H NMR, and single crystal X-ray crystallography . These methods provide detailed information about the compound’s structure and its atomic arrangement.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-amino-4-methoxy-N-(propan-2-yl)benzamide include a molecular weight of 166.1772 . Further properties like melting point, boiling point, and density can be determined using standard laboratory techniques.科学研究应用

Structural and Vibrational Studies

An extensive theoretical study on the molecular structure and vibrational analysis of 3-amino-4-methoxy benzamide (3A4MBA) was undertaken using density functional theoretical (DFT) method . The possibility of formation of intramolecular hydrogen bonding was identified from structural parameter analysis and confirmed with the natural bond orbital (NBO), molecular electrostatic potential (MEP) and natural charge analysis .

Intramolecular Hydrogen Bonding

The harmonic oscillator model of aromaticity (HOMA) index elucidated the impact of hydrogen bonding in the ring . Intramolecular hydrogen bonding energy has been calculated from topological study . The low wavenumber vibrational modes obtained from experimental FT-Raman spectrum also supported the presence of hydrogen bonding .

Synthesis of Organic Compounds

Benzamide is the simplest aromatic carboxylic amide, which is used in the synthesis of various organic compounds . Benzamide is slightly soluble in water but easily soluble in many organic solvents .

Therapeutic Utility

Benzamide derivatives have therapeutic utility . Benzamide derivatives are known to cure antipsychotic and antiemetic ailments . Owing to its neurotropic characteristics, this class of compounds finds use in imaging melanoma and melanoma metastases .

Mosquito Repellents

N,N-diethyl benzamide and N,N-diethyl 3-methyl benzamide are used in mosquito repellents .

Antipsychotic Drug

A benzamide derivative is used as an antipsychotic drug for many depressive disorders .

Antioxidant and Antibacterial Activities

Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides have been reported . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

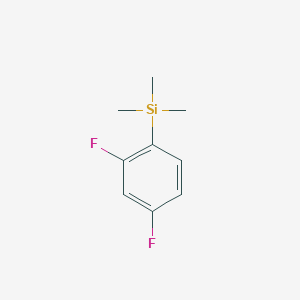

Suzuki–Miyaura Coupling

Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign .

作用机制

Mode of Action

It’s worth noting that compounds with similar structures have been known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in various biochemical reactions, including those at the benzylic position .

属性

IUPAC Name |

3-amino-4-methoxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)13-11(14)8-4-5-10(15-3)9(12)6-8/h4-7H,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIHEBFNONPUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

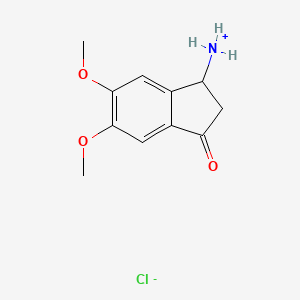

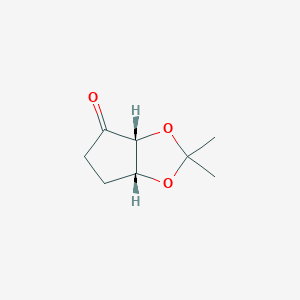

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B3034241.png)

![2-[(E)-1-(4-fluorophenyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B3034244.png)

![4-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3034246.png)

![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)

![[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B3034252.png)

![2-2-Cyclopropyl-5-fluoro-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B3034258.png)

![2-cyano-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3034259.png)